molecular formula C14H18FN3O3S B2366120 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide CAS No. 2034543-36-5

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide

Cat. No.: B2366120
CAS No.: 2034543-36-5
M. Wt: 327.37
InChI Key: SNWBGXDQSGCMHA-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide is a synthetic organic compound known for its unique molecular structure and potential applications in various scientific fields. It contains several functional groups, including a fluoro group, a thiadiazole ring, and an enamide moiety, which contribute to its distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide generally involves multiple steps, starting from commercially available precursors.

  • Subsequent steps involve coupling the intermediate with the enamide component under controlled conditions to ensure the correct configuration and purity of the final product.

  • Reaction conditions such as temperature, solvent choice, and catalyst selection are crucial to maximize yield and minimize by-products.

Industrial Production Methods:

  • On an industrial scale, the production of this compound would involve optimization of each synthetic step to improve scalability.

  • Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

  • Waste management and environmental considerations are also critical, with efforts to minimize hazardous by-products and recycle solvents where possible.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide can undergo oxidation, typically affecting the enamide group, potentially forming epoxides or other oxidized derivatives.

  • Reduction: The compound may also be reduced, particularly at the thiadiazole ring or the fluoro group, leading to the formation of various reduced forms.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate are commonly used oxidizing agents.

  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation conditions are typical reducing agents and methods.

  • Substitution reagents: Halogenating agents, Grignard reagents, and organolithium compounds can facilitate substitution reactions under appropriate conditions.

Major Products:

  • Depending on the specific reactions undertaken, major products may include oxidized forms like epoxides, reduced compounds with altered ring structures, and various substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide has significant potential in several research domains:

Chemistry:

  • Its unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.

  • It can be used to study reaction mechanisms and the effects of specific functional groups on reactivity.

Biology and Medicine:

  • The compound might exhibit bioactivity, potentially acting as a lead compound in the development of new pharmaceuticals.

  • Research into its interactions with biological targets could uncover new therapeutic pathways or diagnostic tools.

Industry:

  • In industrial applications, it could serve as a precursor to advanced materials or specialty chemicals.

  • Its properties might be harnessed in the development of polymers, coatings, or other high-performance materials.

Mechanism of Action

The mechanism of action for N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide is not fully characterized but can be hypothesized based on its structure.

Molecular Targets and Pathways:

  • The fluoro and methyl groups could enhance binding affinity to specific biological receptors or enzymes, influencing cellular pathways.

  • The thiadiazole ring might interact with nucleophilic sites in biological molecules, affecting protein function or gene expression.

Comparison with Similar Compounds

  • N-(2-(4-fluorophenyl)ethyl)-3-methylbut-2-enamide: Shares the fluoro group and enamide structure but lacks the thiadiazole ring.

  • 6-fluoro-2,3-dihydro-1H-indole-5-sulfonamide: Contains a fluoro group and sulfonamide functionality but different ring systems.

While each of these compounds may share certain reactivities or applications, the distinct configuration of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide offers unique advantages in specific contexts.

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Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-10(2)8-14(19)16-6-7-18-13-9-11(15)4-5-12(13)17(3)22(18,20)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWBGXDQSGCMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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